molecular formula C17H24N2O2 B7933567 (2-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester

(2-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933567
M. Wt: 288.4 g/mol
InChI Key: ZUACXMKULIHSCY-UHFFFAOYSA-N
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Description

(2-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester is a cyclohexane-derived carbamate featuring a cyclopropylamino substituent at the 2-position of the cyclohexyl ring and a benzyl ester group.

Properties

IUPAC Name

benzyl N-[2-(cyclopropylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-9-5-4-8-15(16)18-14-10-11-14/h1-3,6-7,14-16,18H,4-5,8-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUACXMKULIHSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. One common method includes the reaction of cyclohexylamine with cyclopropyl isocyanate to form the intermediate (2-Cyclopropylamino-cyclohexyl)carbamate. This intermediate is then reacted with benzyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Features
(2-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester Cyclopropylamino Not explicitly provided (inferred: ~C18H25N2O2) Not provided Discontinued Cyclopropane ring enhances steric hindrance and metabolic stability
{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (1353959-18-8) Hydroxyethyl-isopropyl C19H30N2O3 334.5 ≥95% Polar hydroxyethyl group may improve solubility; discontinued
{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (1353982-97-4) Aminoethyl-isopropyl C19H31N3O2 333.48 96% Primary amine enhances reactivity for conjugation; lower molecular weight
{2-[((S)-2-amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (1354024-68-2) (S)-2-amino-propionyl-cyclopropyl C20H29N3O3 359.47 Not specified Stereospecific amino-propionyl group may influence receptor binding
{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (64260-26-0) (S)-2-amino-3-methyl-butyryl-ethyl C21H33N3O3 375.51 Not specified Branched butyryl group increases lipophilicity
(6-Bromo-hexyl)-carbamic acid benzyl ester (116784-97-5) Bromo-hexyl C14H18BrNO2 312.21 (exact mass) Not specified Bromine atom enables nucleophilic substitution reactions

Structural and Functional Implications

  • Cyclopropyl vs.
  • Amino vs. Hydroxy Substituents: The aminoethyl group in 1353982-97-4 offers reactive sites for derivatization, while the hydroxyethyl group in 1353959-18-8 enhances hydrophilicity .
  • Stereospecific Modifications: The (S)-configured amino-propionyl substituent in 1354024-68-2 may confer enantioselective biological activity, a critical factor in drug design .
  • Halogenation : The bromo-hexyl chain in 116784-97-5 provides a handle for cross-coupling reactions, expanding synthetic utility .

Biological Activity

(2-Cyclopropylamino-cyclohexyl)-carbamic acid benzyl ester is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ring with a cyclopropylamino group and a carbamic acid moiety esterified with benzyl alcohol. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or an activator, modulating biochemical pathways that influence cellular processes.

Antimicrobial Properties

Research has indicated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth in specific concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

Case Studies

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects in a murine model of acute inflammation.
    • Method : Mice were treated with varying doses of the compound prior to induction of inflammation via carrageenan injection.
    • Results : A significant reduction in paw edema was observed at doses of 10 mg/kg and 20 mg/kg compared to the control group, indicating its efficacy in reducing acute inflammation.
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against clinical isolates.
    • Method : Clinical strains were exposed to the compound, and growth inhibition was measured.
    • Results : The compound showed potent activity against resistant strains, highlighting its potential as an alternative therapeutic agent.

Research Findings

Recent studies have focused on elucidating the precise mechanisms by which this compound exerts its biological effects. Notably, research has identified its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), further supporting its anti-inflammatory profile.

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